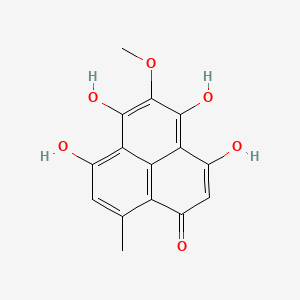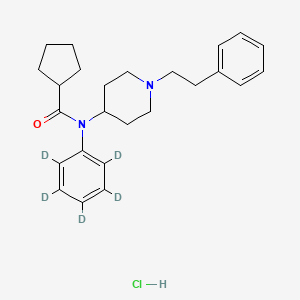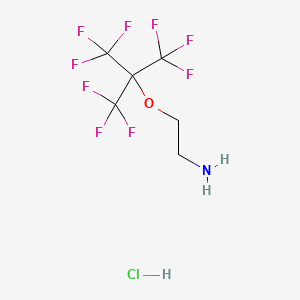![molecular formula C18H22O5 B15134039 (12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Zearalenone-d6 is a deuterium-labeled derivative of Zearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of Zearalenone in various samples . The molecular formula of rac Zearalenone-d6 is C18H16D6O5, and it has a molecular weight of 324.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
rac Zearalenone-d6 is synthesized by the deuteration of Zearalenone. The process involves the reaction of Zearalenone with deuterium gas in the presence of a catalyst. This reaction replaces the hydrogen atoms in Zearalenone with deuterium atoms, resulting in the formation of rac Zearalenone-d6 . The reaction conditions typically include a controlled temperature and pressure to ensure the complete deuteration of the compound.
Industrial Production Methods
The industrial production of rac Zearalenone-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
rac Zearalenone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert rac Zearalenone-d6 into its reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac Zearalenone-d6 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of Zearalenone in food and feed samples.
Biological Studies: Employed in studies investigating the metabolism and toxicology of Zearalenone in various organisms.
Medical Research: Utilized in research on the estrogenic effects of Zearalenone and its impact on reproductive health.
Industrial Applications: Applied in the development of analytical methods for quality control in the food and feed industry.
Mechanism of Action
rac Zearalenone-d6 exerts its effects by mimicking the action of Zearalenone. Zearalenone is known to bind to estrogen receptors, leading to estrogenic effects in animals. The deuterium-labeled compound is used to study the binding affinity and metabolic pathways of Zearalenone. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound of rac Zearalenone-d6, known for its estrogenic activity.
α-Zearalenol: A hydroxylated derivative of Zearalenone with similar estrogenic effects.
β-Zearalenol: Another hydroxylated derivative with estrogenic activity.
Zearalanone: A reduced form of Zearalenone with similar biological effects.
Uniqueness
rac Zearalenone-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms enhances the accuracy and precision of quantitative analyses by providing a stable isotopic reference .
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/i1D3,6D2,12D |
InChI Key |
MBMQEIFVQACCCH-FROHMFGNSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
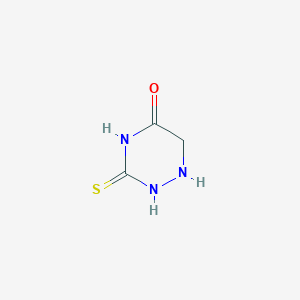
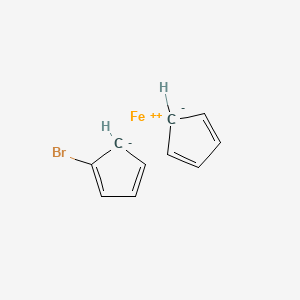
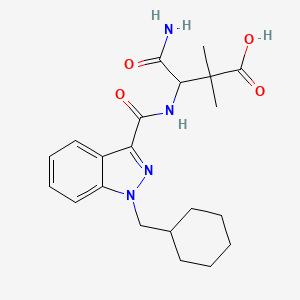
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
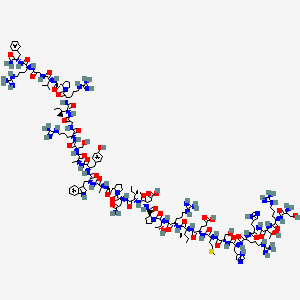
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
